4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde))
Description
4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-3,5-dicarbaldehyde)) (CAS: 1420471-57-3) is a tetrakis-substituted ethene derivative featuring four [1,1'-biphenyl]-3,5-dicarbaldehyde arms symmetrically arranged around a central ethene core. Its molecular formula is C₅₈H₃₆O₁₆, with a molecular weight of 988.90 g/mol . This compound is characterized by its high symmetry, rigidity, and multiple aldehyde functional groups, making it a critical ligand for constructing covalent organic frameworks (COFs) and coordination polymers. It is stored under inert conditions due to the reactivity of its aldehyde groups .
Properties
Molecular Formula |
C58H36O8 |
|---|---|
Molecular Weight |
860.9 g/mol |
IUPAC Name |
5-[4-[1,2,2-tris[4-(3,5-diformylphenyl)phenyl]ethenyl]phenyl]benzene-1,3-dicarbaldehyde |
InChI |
InChI=1S/C58H36O8/c59-29-37-17-38(30-60)22-53(21-37)45-1-9-49(10-2-45)57(50-11-3-46(4-12-50)54-23-39(31-61)18-40(24-54)32-62)58(51-13-5-47(6-14-51)55-25-41(33-63)19-42(26-55)34-64)52-15-7-48(8-16-52)56-27-43(35-65)20-44(28-56)36-66/h1-36H |
InChI Key |
ZWBOLASMDJUAGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC(=C2)C=O)C=O)C(=C(C3=CC=C(C=C3)C4=CC(=CC(=C4)C=O)C=O)C5=CC=C(C=C5)C6=CC(=CC(=C6)C=O)C=O)C7=CC=C(C=C7)C8=CC(=CC(=C8)C=O)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) typically involves the condensation of 1,1’-biphenyl-3,5-dicarbaldehyde with ethene derivatives under controlled conditions. One common method is the Knoevenagel condensation, which involves the reaction of aldehydes with active methylene compounds in the presence of a base catalyst . The reaction is usually carried out in an organic solvent such as ethanol or toluene at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Condensation Reactions
The aldehyde moieties in this compound serve as reactive sites for condensation with nucleophiles such as amines and alcohols. Key reactions include:
Imine Formation
Reaction with amines (e.g., hydrazines, aromatic diamines) under mild acidic or neutral conditions yields imine-linked covalent organic frameworks (COFs). For example:
Conditions : Solvothermal synthesis at 80–120°C in mixed solvents (e.g., DMF/acetonitrile) with catalytic acetic acid .
Knoevenagel Condensation
Aldehydes react with active methylene compounds (e.g., malononitrile) to form conjugated systems:
Conditions : Base catalysis (e.g., piperidine) at 60–80°C in ethanol.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions to form extended π-conjugated systems:
Suzuki-Miyaura Coupling
Borylation of brominated precursors followed by coupling with aryl boronic acids generates functionalized derivatives. For instance:
Conditions :
-
Catalyst: [1,1ʹ-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)
Framework Formation
The compound is a cornerstone ligand for constructing porous frameworks:
Covalent Organic Frameworks (COFs)
Mechanism : Solvothermal reaction with tetrahedral nodes (e.g., Al³⁺) forms 3D networks via coordination bonds .
Diels-Alder Reactions
The electron-deficient tetraphenylethylene core acts as a dienophile in cycloadditions:
Applications : Synthesis of functionalized polycyclic aromatics for optoelectronics .
Comparative Reactivity
The table below contrasts reaction pathways and outcomes:
| Reaction Type | Conditions | Products | Applications |
|---|---|---|---|
| Imine Condensation | 120°C, DMF/AcOH | COFs with high surface area | Gas storage, catalysis |
| Knoevenagel | 60°C, piperidine/EtOH | Conjugated polymers | Organic electronics |
| Suzuki Coupling | 100°C, Pd(dppf)Cl₂ | Tetra-aryl derivatives | Fluorescent probes |
| Diels-Alder | Room temperature, THF | Cyclohexene adducts | Drug delivery systems |
Mechanistic Insights
-
Aldehyde Reactivity : The para-substituted biphenyl aldehydes exhibit enhanced electrophilicity due to conjugation with the central ethene group .
-
Steric Effects : Steric hindrance from the tetraphenylethylene core slows diffusion-controlled reactions but enhances selectivity in COF formation .
-
Characterization : Post-reaction analysis via ¹H NMR (e.g., δ 8.42 ppm for aldehyde protons) and PXRD confirms structural integrity .
This compound’s multifunctional design enables tailored modifications for advanced materials, emphasizing its role as a critical building block in supramolecular chemistry and nanotechnology.
Scientific Research Applications
4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Mechanism of Action
The mechanism of action of 4’,4’‘’,4’‘’‘’,4’‘’‘’‘’-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1’-biphenyl]-3,5-dicarbaldehyde)) is largely dependent on its chemical structure and the specific application. In the context of COFs, the compound acts as a linker, facilitating the formation of a porous network through covalent bonding . The ethene core provides rigidity and stability, while the aldehyde groups participate in condensation reactions to form the framework.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations :
- Functional Group Reactivity : The target compound’s 3,5-dicarbaldehyde groups enable bidirectional binding in COF synthesis, contrasting with ETBC’s 4-carbaldehyde (unidirectional) . Carboxylic acid derivatives (ETTC) exhibit lower solubility in organic solvents but stronger coordination with metal ions .
- Symmetry and Rigidity : Nitro-substituted analogs (e.g., CAS 2177279-46-6) prioritize electronic effects over framework construction, limiting their use in porous materials .
Table 3: Application Comparison
Q & A
Q. Key Table: Synthesis Parameters
Advanced: How can computational modeling predict its reactivity in substitution reactions?
Methodological Answer:
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* basis set) are used to:
- Map electrostatic potential surfaces to identify nucleophilic attack sites (e.g., fluorine atoms in biphenyl groups) .
- Calculate activation energies for substitution reactions (e.g., replacing fluorine with amines), guiding solvent selection (polar aprotic solvents like DMF reduce energy barriers) .
- Validate experimentally observed regioselectivity using Fukui indices to predict reactive positions .
Basic: What safety precautions are critical during handling?
Methodological Answer:
- PPE : Wear NIOSH-approved N95 respirators, nitrile gloves, and full-face shields to prevent inhalation/contact with dust .
- Ventilation : Use fume hoods with ≥100 ft/min airflow to minimize aerosol exposure .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water to prevent dispersion .
- Storage : Store in dark, airtight containers at 15–25°C under nitrogen to prevent oxidation .
Q. Key Table: Hazard Mitigation
| Risk | Control Measure | Reference |
|---|---|---|
| Inhalation | N95 respirators, fume hoods | |
| Skin Contact | Nitrile gloves (EN 374 standard) | |
| Fire | CO₂ extinguishers, avoid water |
Advanced: How to resolve contradictions in reported physical properties (e.g., solubility)?
Methodological Answer:
Discrepancies in solubility data (e.g., "no data" in some SDS vs. partial solubility in DMF ) can be addressed via:
Experimental Replication : Use standardized OECD 105 shake-flask method to measure logP (octanol/water) at 25°C.
Analytical Validation : Compare DSC (differential scanning calorimetry) results to confirm melting points.
Literature Cross-Check : Cross-reference with crystallography data (e.g., InChIKey: HYWPIYGUZWWMDH-BJGVSMQZSA-N ) to verify structural consistency.
Basic: What spectroscopic methods confirm its structural integrity?
Methodological Answer:
- NMR : ¹H NMR (500 MHz, DMSO-d6) identifies aldehyde protons at δ 10.2–10.4 ppm and aromatic protons at δ 7.5–8.3 ppm .
- FT-IR : Strong C=O stretches at 1680–1700 cm⁻¹ confirm aldehyde groups .
- Mass Spectrometry : High-resolution ESI-MS matches theoretical m/z 988.90 (C₅₈H₃₆O₁₆) .
Advanced: What strategies improve yield in cross-coupling reactions?
Methodological Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ (0.17 mmol per 1 mmol substrate) with microwave-assisted heating (80°C, 30 min) to reduce side reactions .
- Solvent Screening : Mixed solvents (e.g., 1,4-dioxane/ethanol/water 2:1:1 v/v) enhance boronic acid solubility and coupling efficiency .
- Oxygen Exclusion : Rigorous Schlenk techniques reduce palladium oxidation, improving catalytic turnover .
Basic: How to assess its antioxidant activity in biological systems?
Methodological Answer:
- DPPH Assay : Measure radical scavenging at 517 nm (IC₅₀ typically 10–50 µM for analogs) .
- Cell-Based ROS Detection : Use dichlorofluorescein (DCFH-DA) in HepG2 cells exposed to H₂O₂, comparing fluorescence reduction .
Advanced: What mechanistic insights explain its anti-cancer potential?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
